Ethyl 4-methylnon-3-enoate

Physicochemical Characterization Solvent Selection Process Engineering

Ethyl 4-methylnon-3-enoate (CAS 85554-63-8) is an α,β-unsaturated ethyl ester with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol. The compound exists predominantly as the (E)-isomer and is characterized by a C9 hydrocarbon chain bearing a C4 methyl substituent and a C3-C4 double bond in conjugation with an ester carbonyl.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 85554-63-8
Cat. No. B12652261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methylnon-3-enoate
CAS85554-63-8
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCCCC(=CCC(=O)OCC)C
InChIInChI=1S/C12H22O2/c1-4-6-7-8-11(3)9-10-12(13)14-5-2/h9H,4-8,10H2,1-3H3/b11-9+
InChIKeyJVXWGOFHIHVYPP-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Methylnon-3-Enoate (CAS 85554-63-8): Procurement-Specification Grade Data for an α,β-Unsaturated Ester


Ethyl 4-methylnon-3-enoate (CAS 85554-63-8) is an α,β-unsaturated ethyl ester with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol . The compound exists predominantly as the (E)-isomer and is characterized by a C9 hydrocarbon chain bearing a C4 methyl substituent and a C3-C4 double bond in conjugation with an ester carbonyl . Its calculated physicochemical properties include a density of 0.887 g/cm³, a boiling point of 251.4°C at 760 mmHg, and a flash point of 83.3°C . The compound serves as a synthetic intermediate in the preparation of complex natural product derivatives, as exemplified by its occurrence as an ester moiety in the quassinoid diterpenoid SUN 2071 [1].

Why Generic Substitution Fails for Ethyl 4-Methylnon-3-Enoate: Structural Specificity Dictates Functional Utility


Generic substitution of ethyl 4-methylnon-3-enoate with simpler esters or close structural analogs is scientifically invalid for procurement decisions. The compound's specific substitution pattern—a C4 methyl group on an α,β-unsaturated C9 backbone—imparts distinct steric and electronic properties that govern its reactivity in conjugate addition, ester hydrolysis, and enzymatic transformations . Replacement with methyl 4-methylnon-3-enoate (C11H20O2) alters both the leaving group kinetics and lipophilicity profile, affecting reaction yields and downstream purification . Similarly, substitution with the fully saturated analog ethyl 4-methylnonanoate eliminates the α,β-unsaturation required for Michael addition chemistry or biological target engagement that depends on the conjugated π-system. The (E)-stereochemistry of the C3-C4 double bond, as specified in the IUPAC name ethyl (E)-4-methylnon-3-enoate, further constrains substitution with the (Z)-isomer due to differential molecular recognition in enzyme binding pockets or chiral environments [1].

Critical Evidence Deficiency Statement: Quantitative Differentiation Data for Ethyl 4-Methylnon-3-Enoate


Physicochemical Baseline: Calculated Properties for Ethyl 4-Methylnon-3-Enoate

The following calculated physicochemical parameters establish baseline specifications for procurement, though no direct comparative experimental data against close analogs were identified in the accessible literature. The density of 0.887 g/cm³ and boiling point of 251.4°C at 760 mmHg provide operational guidance for handling and purification, while the flash point of 83.3°C informs safety and storage requirements. These values are computational estimates derived from the molecular structure (C12H22O2, MW 198.30) .

Physicochemical Characterization Solvent Selection Process Engineering

Enzymatic Inhibition Profile: Lipoxygenase Activity of Ethyl 4-Methylnon-3-Enoate

Ethyl 4-methylnon-3-enoate has been documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also demonstrates secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, albeit to a lesser extent [1]. In rat RBL-2H3 cells, the compound was tested for inhibitory activity as a 5-lipoxygenase translocation inhibitor (ChEMBL_4193; CHEMBL619995) [2]. The database entry indicates affinity data are available but does not provide quantitative IC50 or Ki values in the accessible summary view. No head-to-head comparison data against alternative lipoxygenase inhibitors (e.g., zileuton, nordihydroguaiaretic acid) were identified.

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Screening

Structural Occurrence: Ethyl 4-Methylnon-3-Enoate as a Moiety in Quassinoid SUN 2071

The (E)-4-methylnon-3-enoate moiety occurs as an ester substituent in Quassinoid SUN 2071, a complex tetracyclic diterpenoid with a molecular weight of 544.6 g/mol [1]. In this context, the ethyl 4-methylnon-3-enoate fragment is conjugated to a polyhydroxylated phenanthrene-derived core structure at position C8 [1]. This structural occurrence demonstrates the compound's utility as a synthetic building block for preparing ester-linked derivatives of complex natural product scaffolds. No comparative data exist regarding alternative ester moieties (e.g., acetate, butyrate, longer-chain unsaturated esters) in the same quassinoid framework.

Natural Product Derivatization Quassinoid Conjugation Diterpenoid Chemistry

Evidence-Constrained Application Scenarios for Ethyl 4-Methylnon-3-Enoate (CAS 85554-63-8)


Use as an α,β-Unsaturated Ester Building Block in Natural Product Derivatization

Procurement of ethyl 4-methylnon-3-enoate is indicated for research programs requiring the synthesis of ester-linked conjugates to complex polycyclic cores, as demonstrated by its occurrence as the (E)-4-methylnon-3-enoate moiety in quassinoid SUN 2071 [1]. The α,β-unsaturated ester functionality provides a reactive handle for conjugate addition chemistry, while the C9 hydrocarbon tail with C4 methyl branching contributes distinct lipophilic character. This application is constrained to synthetic methodology development and structure-activity relationship exploration in the absence of comparative potency data.

In Vitro Screening for Lipoxygenase Pathway Modulation

The compound's documented activity as a lipoxygenase inhibitor [1] supports its use as a tool compound in in vitro assays examining arachidonic acid metabolism. Screening may be conducted in cell-based systems such as rat RBL-2H3 cells, where 5-lipoxygenase translocation inhibition has been assessed [2]. However, the absence of published IC50 or Ki values precludes quantitative benchmarking against established lipoxygenase inhibitors. Procurement for this application should be accompanied by internal potency determination prior to any comparative claims.

Physicochemical Reference Standard for C12 α,β-Unsaturated Esters

Ethyl 4-methylnon-3-enoate may serve as a reference compound for analytical method development involving C12 α,β-unsaturated esters. Its calculated physicochemical properties—density of 0.887 g/cm³, boiling point of 251.4°C at 760 mmHg, and flash point of 83.3°C [1]—provide baseline parameters for GC-MS, HPLC, or preparative chromatography method optimization. The compound's defined molecular weight (198.30 g/mol) and InChIKey (JVXWGOFHIHVYPP-PKNBQFBNSA-N) [1] enable unambiguous identification in spectral databases.

Exploratory SAR Studies of Alkenoic Acid Ester Variants

The compound may be procured for exploratory structure-activity relationship (SAR) investigations comparing esters with varying alkyl chain lengths and unsaturation patterns. Close analogs identified in the patent literature include ethyl 4-methyloct-3-enoate (C11H20O2) and methyl 4-methylnon-3-enoate (C11H20O2) [1]. Systematic comparison of these analogs in enzymatic or cellular assays could elucidate the contribution of chain length and ester moiety to biological activity, though no published comparative data currently exist.

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